6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one
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Overview
Description
6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound with the molecular formula C8H9N3O. This compound is known for its applications in various fields, including the synthesis of pigments, dyes, and pharmaceuticals . It is a derivative of benzimidazole, which is a crucial scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one typically involves the following steps :
Condensation Reaction: 3,4-Diaminotoluene is condensed with urea to form 5-methyl benzimidazolone.
Nitration Reaction: The 5-methyl benzimidazolone undergoes nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Reduction Reaction: The 5-nitro-6-methyl benzimidazolone is then reduced using ferrous powder in an alcohol-water system or via hydrogenation using DMF-water as a solvent and a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and efficient recovery systems for solvents and catalysts are common practices to enhance yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of various substituted benzimidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as ferrous powder, hydrogen gas with palladium on carbon, or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include nitro, amino, halogenated, and alkylated derivatives of this compound .
Scientific Research Applications
6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pigments and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new pharmaceuticals due to its structural similarity to biologically active benzimidazoles.
Industry: Utilized in the production of colorants for color filters and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one: Similar in structure but with a methoxy group instead of a methyl group.
5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one: A closely related compound with similar applications.
Uniqueness
6-Amino-5-methyl-1,6-dihydrobenzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-amino-5-methyl-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3,5H,9H2,1H3,(H,11,12) |
InChI Key |
XBORKZLRTMYTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)NC2=CC1N |
Origin of Product |
United States |
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